molecular formula C5H9FO2 B6201398 methyl (3R)-3-fluorobutanoate CAS No. 109856-52-2

methyl (3R)-3-fluorobutanoate

Cat. No.: B6201398
CAS No.: 109856-52-2
M. Wt: 120.1
InChI Key:
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Description

Methyl (3R)-3-fluorobutanoate, also known as 3-Fluorobutanoic acid methyl ester, is an organic compound that is used in many scientific research applications. It is a colorless to pale yellow liquid with a faint, sweet odor and a boiling point of 63 °C. This compound is soluble in alcohol, ether, and other organic solvents, and insoluble in water. It is a widely used reagent in organic synthesis and is used in a variety of applications in the chemical industry.

Scientific Research Applications

Methyl (3R)-3-fluorobutanoate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a building block in the synthesis of pharmaceuticals, and as a starting material in the synthesis of other fluorinated compounds. It is also used in the synthesis of drugs and other biologically active compounds.

Mechanism of Action

Methyl (3R)-3-fluorobutanoate is an organic compound that acts by forming a covalent bond with a substrate molecule. The reaction occurs through an SN2 mechanism, which is a nucleophilic substitution reaction in which the nucleophile attacks the substrate molecule and displaces a leaving group. This mechanism is used in a variety of organic synthesis reactions and is important in the synthesis of pharmaceuticals and other biologically active compounds.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that it has antibacterial, antifungal, and antiviral properties. It has also been shown to have anti-inflammatory and analgesic effects. In addition, it has been studied for its potential to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

Methyl (3R)-3-fluorobutanoate has several advantages for use in laboratory experiments. It is a readily available reagent, and its reaction with substrates is fast and efficient. It is also relatively inexpensive and has a high solubility in organic solvents. However, it is important to note that it is toxic and should be handled with caution. In addition, it is flammable and should be stored away from heat and flame.

Future Directions

There are several potential future directions for the use of methyl (3R)-3-fluorobutanoate in scientific research. It could be used to develop new and improved synthetic methods for the synthesis of pharmaceuticals and other biologically active compounds. It could also be used to explore new applications in the chemical industry, such as the production of fluorinated polymers. Finally, it could be investigated for its potential to be used as an anti-cancer agent.

Synthesis Methods

Methyl (3R)-3-fluorobutanoate can be synthesized in a laboratory through a reaction between methyl 3-fluorobutanoate and an acid catalyst. The reaction is conducted at a temperature of 40-60 °C for 1-2 hours. The reaction is typically conducted in a solvent such as ethanol or methanol, and the product is then isolated and purified by distillation.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (3R)-3-fluorobutanoate involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "3-fluorobutanoic acid", "methanol", "sulfuric acid", "sodium bicarbonate", "magnesium", "diethyl ether", "bromine" ], "Reaction": [ "Step 1: Conversion of 3-fluorobutanoic acid to 3-fluorobutanoyl chloride using thionyl chloride", "Step 2: Conversion of 3-fluorobutanoyl chloride to 3-fluorobutanamide using ammonia", "Step 3: Conversion of 3-fluorobutanamide to (3R)-3-fluorobutan-1-ol using magnesium and diethyl ether", "Step 4: Conversion of (3R)-3-fluorobutan-1-ol to methyl (3R)-3-fluorobutanoate using methanol and sulfuric acid", "Step 5: Purification of the product using sodium bicarbonate" ] }

109856-52-2

Molecular Formula

C5H9FO2

Molecular Weight

120.1

Purity

95

Origin of Product

United States

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